

Spectroscopic Profile of 6-Amino-1H-indole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Amino-1h-indole-3-carboxylic acid**

Cat. No.: **B1266858**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Amino-1H-indole-3-carboxylic acid** (CAS No. 90417-29-1). The information presented herein is essential for the identification, characterization, and quality control of this indole derivative in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Amino-1H-indole-3-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from available scientific literature.

¹H NMR Spectral Data

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts for **6-Amino-1H-indole-3-carboxylic acid** are presented below.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.8-8.0	s	-
H-4	~7.5-7.7	d	~8.5
H-5	~6.7-6.9	dd	~8.5, ~2.0
H-7	~6.9-7.1	d	~2.0
-NH (indole)	~11.0-12.0	br s	-
-NH ₂ (amino)	~4.5-5.5	br s	-
-COOH	~12.0-13.0	br s	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Carbon NMR spectroscopy identifies the carbon skeleton of a molecule. The anticipated chemical shifts for the carbon atoms in **6-Amino-1H-indole-3-carboxylic acid** are as follows.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~165-170
C-6 (C-NH ₂)	~145-150
C-7a	~135-140
C-2	~125-130
C-3a	~120-125
C-4	~115-120
C-3	~105-110
C-5	~100-105
C-7	~95-100

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **6-Amino-1H-indole-3-carboxylic acid** are listed below.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Broad
N-H stretch (Indole & Amine)	3200-3500	Medium, Sharp
C=O stretch (Carboxylic Acid)	1680-1710	Strong
N-H bend (Amine)	1590-1650	Medium
C=C stretch (Aromatic)	1450-1600	Medium
C-N stretch (Amine)	1250-1350	Medium

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

Ion	m/z
$[M+H]^+$	177.06
$[M]^{+\cdot}$	176.06

M represents the molecular ion.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained through standard analytical techniques. Detailed experimental protocols for acquiring such data are outlined below.

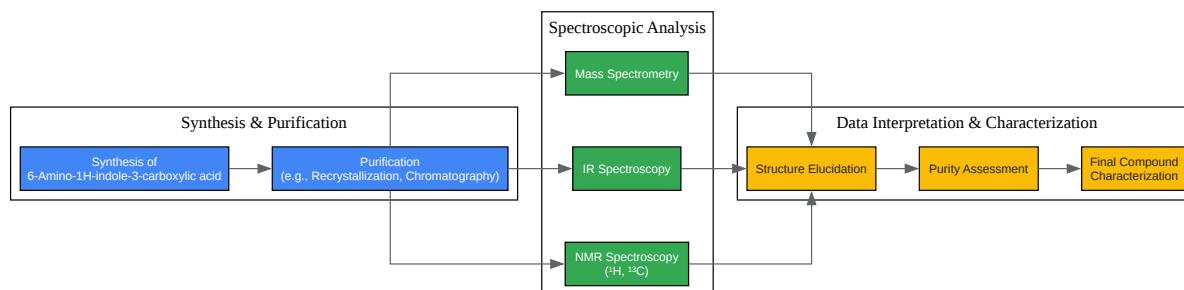
NMR Spectroscopy

- Sample Preparation: A sample of **6-Amino-1H-indole-3-carboxylic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 14 ppm
- ¹³C NMR Parameters:

- Number of scans: 1024 or more
- Relaxation delay: 2-5 seconds
- Pulse program: Proton-decoupled
- Spectral width: 0 to 200 ppm
- Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is subtracted to obtain the final spectrum of the sample.


Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
- Parameters (ESI):
 - Ionization mode: Positive or negative
 - Capillary voltage: 3-5 kV
 - Drying gas flow: 5-12 L/min
 - Drying gas temperature: 200-350 °C
- Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **6-Amino-1H-indole-3-carboxylic acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with **6-Amino-1H-indole-3-carboxylic acid**. The provided spectroscopic data and experimental protocols are intended to facilitate accurate compound identification and support further research and development activities.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-1H-indole-3-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266858#spectroscopic-data-nmr-ir-ms-of-6-amino-1h-indole-3-carboxylic-acid\]](https://www.benchchem.com/product/b1266858#spectroscopic-data-nmr-ir-ms-of-6-amino-1h-indole-3-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com